REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:9][C:10]([F:16])([F:15])[C:11](OC)=[O:12])[C:5]([N+:22]([O-])=O)=[CH:4][N:3]=1.Cl>CC(O)=O.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[NH:22][C:11](=[O:12])[C:10]([F:16])([F:15])[CH2:9][N:8]([CH:17]3[CH2:21][CH2:20][CH2:19][CH2:18]3)[C:6]=2[N:7]=1
|
Name
|
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)N(CC(C(=O)OC)(F)F)C1CCCC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
224 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 60° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
|
Type
|
CUSTOM
|
Details
|
the stir bar and unreacted iron removed by filtration through paper
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with ice water and EtOAc
|
Type
|
ADDITION
|
Details
|
Aqueous layer basified by careful addition of sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=2NC(C(CN(C2N1)C1CCCC1)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |